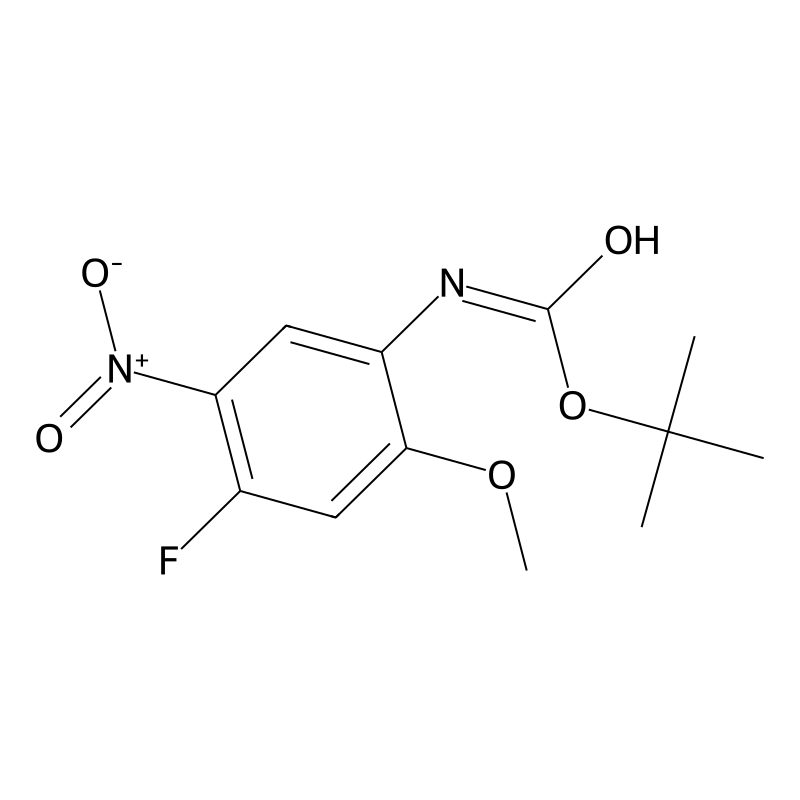

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 286.26 g/mol. It belongs to the carbamate family of compounds, characterized by the presence of a carbamate group (-NHCOO-) in its structure. This compound is an orange crystalline solid that is soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran, with a melting point range of 136-138°C.

- Substitution Reactions: The nitro group can be substituted with other functional groups under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common reagents for these reactions include sodium methoxide or potassium tert-butoxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation .

This compound has been investigated for its biological properties, particularly in the context of enzyme inhibition and protein interactions. It serves as an intermediate in the synthesis of various organic compounds and has potential applications in drug development as a pharmacological tool. Its unique structure allows it to interact with biological targets effectively, making it valuable in medicinal chemistry .

The synthesis of tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction is usually conducted at room temperature, and the product can be isolated through recrystallization. Various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed for characterization .

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate has several applications across different fields:

- Chemistry: Used as an intermediate in the synthesis of various organic compounds.

- Biology: Employed in studies related to enzyme inhibition and protein interactions.

- Medicine: Investigated for its potential role in drug development.

- Industry: Utilized in the production of specialty chemicals and materials .

Research on tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate has shown its effectiveness in studying enzyme activities and protein interactions. It has been used to explore mechanisms of action within biological systems, providing insights into how modifications to its structure can influence biological activity .

Several compounds share structural similarities with tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate. Notable examples include:

- tert-Butyl (4-fluoro-2-methoxyphenyl)carbamate

- Lacks the nitro group; may exhibit different reactivity and biological activity.

- tert-Butyl (4-fluoro-2-nitrophenyl)carbamate

- Similar nitro substitution but varies in methoxy positioning; potential differences in solubility and reactivity.

- tert-Butyl (4-methoxy-5-nitrophenyl)carbamate

- Contains a different substitution pattern; could lead to variations in chemical behavior and biological interactions.

The uniqueness of tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate lies in its combination of functional groups that confer distinct chemical reactivity and enhanced stability due to the presence of fluorine. This combination allows for diverse chemical modifications, increasing its utility in research and industrial applications .